molecular formula C12H19NO4S B273146 N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B273146
M. Wt: 273.35 g/mol
InChI Key: HYSYQEYMCVYBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide, also known as BHDMBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has demonstrated potential for use in various applications, including as a catalyst, reagent, and biological agent.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been shown to interact with DNA, potentially leading to its use as an anti-cancer agent.
Biochemical and Physiological Effects
N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have indicated that it may have anti-inflammatory and anti-cancer properties. Additionally, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of glaucoma and other conditions.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide in lab experiments include its ease of synthesis, stability, and versatility in applications. Additionally, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is relatively inexpensive and readily available. However, the limitations of using N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the use of N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide in scientific research. One potential area of application is in the development of new anti-cancer agents. Additionally, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide may have potential therapeutic applications in the treatment of glaucoma and other conditions. Furthermore, further studies are needed to fully understand the mechanism of action of N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide and its potential interactions with other compounds.
Conclusion
In conclusion, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has demonstrated potential for use in various scientific research applications. Its ease of synthesis, stability, and versatility make it a valuable tool in the laboratory. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction results in the formation of N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide as a white crystalline solid. The synthesis method is relatively simple and can be performed under mild conditions.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research as a catalyst and reagent. It has been used in the synthesis of various organic compounds, including amides, esters, and imides. Additionally, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has been used as a reagent in the determination of metal ions in solution. Furthermore, N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide has demonstrated potential as a biological agent, with studies indicating its ability to inhibit the growth of cancer cells.

properties

Product Name

N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO4S/c1-10-3-4-12(9-11(10)2)18(16,17)13(5-7-14)6-8-15/h3-4,9,14-15H,5-8H2,1-2H3

InChI Key

HYSYQEYMCVYBHB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C

Origin of Product

United States

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